2-(3-Hydroxyphenyl)benzaldehyde
Overview
Description
2-(3-Hydroxyphenyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 3-position and an aldehyde group (-CHO) at the 1-position
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: One common method involves the benzoin condensation of benzaldehyde with cyanide, followed by hydrolysis to yield this compound.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance production rates and reduce by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous medium, heat.
Reduction: NaBH₄, LiAlH₄, ether solvent, low temperature.
Substitution: AlCl₃, benzoyl chloride, anhydrous conditions.
Major Products Formed:
Oxidation: 2-(3-Hydroxyphenyl)benzoic acid.
Reduction: 2-(3-Hydroxyphenyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxyphenyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Various enzymes depending on the biological context.
Receptors: Specific receptors in cell signaling pathways.
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)benzaldehyde
2-(2-Hydroxyphenyl)benzaldehyde
3-Hydroxybenzaldehyde
Properties
IUPAC Name |
2-(3-hydroxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDPVNCUFNHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374724 | |
Record name | 2-(3-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-67-6 | |
Record name | 2-(3-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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